molecular formula C21H23NO3S2 B11441149 5-(Sec-butylthio)-2-(p-tolyl)-4-tosyloxazole

5-(Sec-butylthio)-2-(p-tolyl)-4-tosyloxazole

Cat. No.: B11441149
M. Wt: 401.5 g/mol
InChI Key: KUFABSRPZVVRBI-UHFFFAOYSA-N
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Description

5-(butan-2-ylsulfanyl)-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazole is a complex organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a combination of sulfanyl, sulfonyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butan-2-ylsulfanyl)-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the butan-2-ylsulfanyl and 4-methylbenzenesulfonyl groups. Common reagents used in these reactions include sulfur-containing compounds, sulfonyl chlorides, and phenyl derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(butan-2-ylsulfanyl)-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the phenyl groups can introduce different functional groups.

Scientific Research Applications

5-(butan-2-ylsulfanyl)-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(butan-2-ylsulfanyl)-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(butan-2-ylsulfanyl)-4-(4-methylbenzenesulfonyl)-2-phenyl-1,3-oxazole
  • 5-(butan-2-ylsulfanyl)-4-(4-methylbenzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazole
  • 5-(butan-2-ylsulfanyl)-4-(4-methylbenzenesulfonyl)-2-(4-nitrophenyl)-1,3-oxazole

Uniqueness

The uniqueness of 5-(butan-2-ylsulfanyl)-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazole lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C21H23NO3S2

Molecular Weight

401.5 g/mol

IUPAC Name

5-butan-2-ylsulfanyl-2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole

InChI

InChI=1S/C21H23NO3S2/c1-5-16(4)26-21-20(27(23,24)18-12-8-15(3)9-13-18)22-19(25-21)17-10-6-14(2)7-11-17/h6-13,16H,5H2,1-4H3

InChI Key

KUFABSRPZVVRBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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